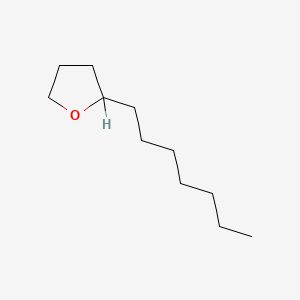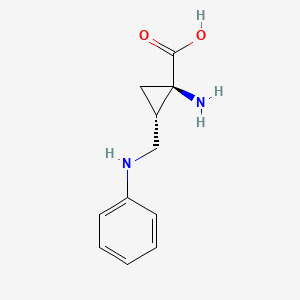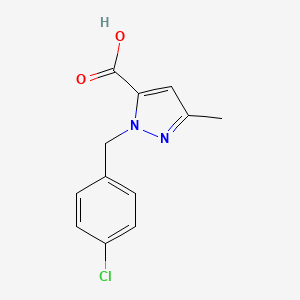![molecular formula C16H14N2O4S B3369753 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester CAS No. 245064-82-8](/img/structure/B3369753.png)
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester
概要
説明
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core, a carboxylic acid group, and a phenylsulfonyl substituent. The ethyl ester functionality further enhances its chemical properties, making it a versatile intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-B]pyridine core, which can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds. The carboxylic acid group is then introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.
The phenylsulfonyl group is introduced through sulfonylation reactions, where the pyrrolo[2,3-B]pyridine intermediate is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine. Finally, the ethyl ester is formed by esterification of the carboxylic acid group using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, reagents, and catalysts is also tailored to ensure high yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, allowing for the introduction of different substituents. Reagents such as sodium hydride and alkyl halides are commonly used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, and hydrolysis will yield the free carboxylic acid.
科学的研究の応用
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to our understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, where its unique structure imparts desirable properties to the final products.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid: Lacks the phenylsulfonyl and ethyl ester groups, resulting in different chemical properties and reactivity.
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-: Lacks the ethyl ester group, which may influence its biological activity and pharmacokinetics.
Uniqueness
The presence of both the phenylsulfonyl and ethyl ester groups in 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester imparts unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
ethyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)14-11-18(15-13(14)9-6-10-17-15)23(20,21)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOORLTYZJWDROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578987 | |
| Record name | Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245064-82-8 | |
| Record name | Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Bis(methylsulfonyloxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3369676.png)










![12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369754.png)
![12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369760.png)

